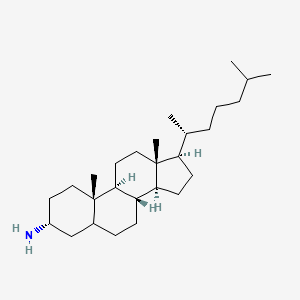

3alpha-Aminocholestane

Description

The exact mass of the compound (3R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3alpha-Aminocholestane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3alpha-Aminocholestane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-DSHIFKSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3alpha-aminocholestane mechanism of action SHIP1

Technical Monograph: 3 -Aminocholestane (3AC) – Mechanism of Action & SHIP1 Modulation

Classification:Executive Summary

3

This guide details the molecular mechanism of 3AC, its impact on phosphoinositide signaling (specifically the PI3K/Akt axis), and the paradoxical therapeutic outcomes observed in hematological malignancies. It provides validated experimental protocols for researchers aiming to utilize 3AC as a chemical probe to dissect SHIP1 biology.

Molecular Mechanism of Action

Target Specificity and Binding

SHIP1 is a leukocyte-restricted phosphatase responsible for hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3 ) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2 ).

-

Compound Identity: 3AC is an aminosteroid derivative.[1][2][3]

-

Binding Mode: Kinetic studies suggest 3AC acts as a competitive inhibitor , binding within or near the catalytic active site of the phosphatase domain.[1][2]

-

Selectivity: 3AC inhibits SHIP1 with an IC

of approximately 2.5

The "Two-PIP" Hypothesis and Akt Signaling

The canonical view suggests that inhibiting SHIP1 should increase PI(3,4,5)P3 levels, thereby hyper-activating Akt (PKB). However, 3AC treatment often leads to apoptosis in multiple myeloma (MM) cells. This is explained by the "Two-PIP Hypothesis":

-

Full activation of Akt requires binding of PI(3,4,5)P3 to its PH domain (translocation) andPI(3,4)P2 (often generated by SHIP1) for sustained activity or specific isoform activation.

-

By blocking SHIP1, 3AC depletes the PI(3,4)P2 pool.

-

Without PI(3,4)P2, Akt signaling may be perturbed or insufficient to maintain survival in specific cancer contexts, triggering apoptosis.

Pathway Visualization

The following diagram illustrates the divergence in signaling caused by 3AC inhibition of SHIP1.

Figure 1: Mechanism of SHIP1 inhibition by 3AC.[2][4] Note the blockade of PI(3,4)P2 generation, which can disrupt sustained Akt signaling in specific cellular contexts.

Experimental Protocols

In Vitro Malachite Green Phosphatase Assay

This protocol validates the inhibitory capacity of 3AC against recombinant SHIP1. It relies on the colorimetric detection of free phosphate liberated from the substrate.[4]

Materials:

-

Recombinant SHIP1 enzyme (human or murine).

-

Substrate: PI(3,4,5)P3-diC8 (water-soluble analog).

-

Inhibitor: 3AC (dissolved in Ethanol or DMSO; Note: Free base is insoluble in water).

-

Malachite Green Reagent (e.g., Echelon Biosciences or homemade).

Protocol Steps:

-

Preparation: Dilute SHIP1 enzyme to 0.5 µg/mL in reaction buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 10 mM MgCl

). -

Inhibitor Incubation: Add 3AC at varying concentrations (0.1 µM – 100 µM) to the enzyme solution. Include a "Solvent Only" control (0 µM 3AC) and a "No Enzyme" blank.

-

Equilibration: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Reaction Start: Add PI(3,4,5)P3 substrate (final concentration 50–100 µM).

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination/Detection: Add Malachite Green solution to quench the reaction. Incubate for 15 minutes at RT for color development.

-

Readout: Measure absorbance at 620 nm.

-

Analysis: Calculate % Inhibition relative to the Solvent Only control.

Data Interpretation (Expected Values):

| Enzyme | 3AC Conc.[2][4][5] | Expected Outcome |

| SHIP1 | 10 µM | > 50% Inhibition |

| SHIP1 | 100 µM | ~100% Inhibition |

| SHIP2 | 100 µM | < 5% Inhibition (Negligible) |

| PTEN | 100 µM | < 5% Inhibition (Negligible) |

Cellular Viability & Apoptosis Assay (Multiple Myeloma Model)

This protocol assesses the biological impact of SHIP1 inhibition in SHIP1-expressing cancer cells (e.g., OPM2 or KG-1 cell lines).

Workflow Visualization:

Figure 2: Experimental workflow for assessing 3AC cytotoxicity in hematological malignancy models.

Protocol Steps:

-

Seeding: Plate OPM2 or KG-1 cells in 96-well plates at a density of 20,000 cells/well in RPMI-1640 + 10% FBS.

-

Treatment: Treat cells with 3AC.[2][4][5][6] A typical dose-response range is 1 µM to 20 µM.

-

Critical Control: Use a vehicle control (Ethanol/DMSO) matched to the highest volume used in the treatment group.

-

-

Duration: Incubate for 24 to 48 hours.

-

Readout (Apoptosis): Wash cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.

-

Result: 3AC treatment should result in a dose-dependent increase in Annexin V+ cells (early apoptosis) compared to vehicle.

Therapeutic Implications & Applications

Hematological Malignancies

While SHIP1 is a negative regulator of proliferation, its inhibition by 3AC paradoxically treats certain cancers.[4]

-

Multiple Myeloma (MM): 3AC reduces MM tumor growth in vivo.[5] The mechanism involves the disruption of the PI(3,4)P2 pool required for Akt survival signaling, or the toxic accumulation of PIP3 (Brooks et al., 2010).

-

Acute Myeloid Leukemia (AML): In SHIP1+ AML lines (e.g., KG-1), 3AC promotes apoptosis.[2][4]

Immunomodulation

SHIP1 limits the size of the Myeloid Immunoregulatory (MIR) cell compartment.

-

Granulopoiesis: 3AC treatment in vivo (mice) significantly expands granulocyte production and aids recovery after myelosuppression (e.g., radiation).[4]

-

Vaccine Adjuvant Potential: Transient inhibition of SHIP1 can boost the priming of T-cell responses by enhancing dendritic cell function.

References

-

Brooks, R., Fuhler, G. M., Iyer, S., Smith, M. J., Park, M. Y., Keating, M. J., ... & Kerr, W. G. (2010). SHIP1 inhibition increases immunoregulatory capacity and triggers apoptosis of hematopoietic cancer cells.[2] The Journal of Immunology, 184(7), 3582-3589.

-

Ong, C. J., Ming-Lum, A.,nodwell, M., ... & Mui, A. L. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells.[7] Blood, 110(6), 1942-1949. (Cited for structural context of SHIP1 ligands).

-

Kerr, W. G. (2011). Inhibitor and activator: dual roles for SHIP1 in immunity and cancer. Annals of the New York Academy of Sciences, 1217(1), 1-17.

Sources

- 1. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. mdpi.com [mdpi.com]

-Aminocholestane: Structure-Activity Relationship & Therapeutic Targeting of SHIP1

The following technical guide details the structure-activity relationship (SAR), mechanism of action, and experimental protocols for 3

Executive Summary

3

This guide analyzes the structural determinants of 3AC activity, specifically the critical role of the 3

Chemical Architecture & Mechanism of Action

The Target: SHIP1

SHIP1 is a "gatekeeper" enzyme restricted primarily to hematopoietic cells. It hydrolyzes the 5'-phosphate from PI(3,4,5)P3 (PIP3) to generate PI(3,4)P2 .[2][3] This opposes the PI3K pathway, limiting the recruitment of PH-domain containing effectors like Akt and Btk.

-

Inhibition by 3AC: By blocking SHIP1, 3AC sustains high levels of PIP3, thereby enhancing PI3K/Akt signaling.

-

Therapeutic Outcome: Enhanced granulopoiesis (neutrophil recovery), expansion of immunoregulatory cells, and modulation of microglial phagocytosis in Alzheimer's models.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 3AC within the phosphoinositide signaling cascade.

Figure 1: Mechanism of Action. 3AC inhibits SHIP1, preventing PIP3 hydrolysis and sustaining Akt signaling.

Structure-Activity Relationship (SAR)[4]

The potency and selectivity of 3AC are tightly governed by the steroid skeleton's geometry. The molecule functions as a cationic amphiphile , but unlike non-specific membrane disruptors, its activity against SHIP1 requires precise stereochemical alignment.

The C3-Amine Stereochemistry ( vs. )

-

3

-Amine (Axial): The active configuration. The amine projects axially (perpendicular to the A-ring plane). This orientation is critical for binding within the SHIP1 active site or the allosteric pocket near the C2 domain interface. -

3

-Amine (Equatorial): The inactive or significantly less active isomer. Standard reductive amination of cholestanone often favors the thermodynamic

The C17 Hydrophobic Tail

-

Full Cholestane Side Chain: Essential for selectivity . The long aliphatic tail restricts binding to SHIP1.

-

Truncated Side Chains (Androstane derivatives): Removing the C17 tail improves water solubility but results in Pan-SHIP inhibition .[4] These analogs (e.g., K118) inhibit both SHIP1 and SHIP2, indicating the tail acts as a "selectivity filter" likely interacting with a hydrophobic patch unique to SHIP1.

SAR Summary Table

| Structural Feature | Modification | Effect on SHIP1 Activity | Effect on Selectivity |

| C3-Amine | Potent (IC50 ~2-10 µM) | High | |

| Weak / Inactive | N/A | ||

| Acetamide / Amide | Inactive | Loss of cationic charge | |

| C17 Side Chain | C8H17 (Cholestane) | Active | Selective (SHIP1 only) |

| H / Ketone (Androstane) | Active | Non-selective (SHIP1 + SHIP2) | |

| A-Ring | 4,5-Unsaturation | Variable | Often reduces potency |

SAR Logic Map

Figure 2: Structural determinants of 3AC potency and selectivity.

Experimental Protocols

Synthesis: The Azide Inversion Route

To ensure the synthesis of the active 3

Protocol Workflow:

-

Activation: Convert 3

-cholestanol to the mesylate (leaving group) using methanesulfonyl chloride (MsCl). -

Inversion: Displacement with Sodium Azide (NaN3) in warm DMSO. The nucleophilic attack occurs from the backside (

-face), inverting the stereocenter from -

Reduction: Reduction of the 3

-azide to the 3

Figure 3: Synthetic route guaranteeing

Malachite Green Phosphatase Assay

This assay quantifies the release of inorganic phosphate (Pi) from the SHIP1 substrate.

Materials:

-

Substrate: PI(3,4,5)P3 diC8 (water-soluble analog).

-

Malachite Green reagent (forms green complex with free Pi).[6]

Step-by-Step Protocol:

-

Preparation: Dissolve 3AC in 100% Ethanol or DMSO (Final assay concentration of solvent <5%).

-

Incubation: Incubate SHIP1 enzyme (10 nM) with varying concentrations of 3AC (0.1 µM – 100 µM) in assay buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 10 mM MgCl2) for 15 minutes at RT.

-

Reaction Start: Add PI(3,4,5)P3 substrate (final conc. 50 µM).

-

Reaction Stop: After 15-20 minutes, add Malachite Green solution to quench the reaction.

-

Detection: Allow color to develop for 20 minutes. Measure Absorbance at 620 nm.

-

Analysis: Plot Absorbance vs. Log[Inhibitor] to determine IC50.

Validation Criteria:

-

Z-Factor: > 0.5 for high-throughput reliability.

-

Selectivity Check: Run parallel assays with SHIP2 and PTEN. 3AC should show IC50 > 100 µM for these off-targets.

References

-

Brooks, R., et al. (2010). "SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells."[5] The Journal of Immunology. Link

-

Ong, C. J., et al. (2007). "Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells." Blood. Link

-

Fuhler, G. M., et al. (2012). "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." Molecular Medicine. Link

-

Kerr, W. G. (2011). "Inhibitor and Activator: The Yin and Yang of SHIP1 in Immunity and Cancer." Annals of the New York Academy of Sciences. Link

-

Li, Y., et al. (2025). "Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP)." ChemMedChem. Link

Sources

- 1. 3AC ≥98% (1H-NMR), solid, SHIP1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

3alpha-aminocholestane role in hematologic malignancies

Technical Guide: 3 -Aminocholestane (3AC) in Hematologic Malignancy Research

Targeting the SHIP1 Axis: Mechanisms, Protocols, and Therapeutic Potential

Executive Summary

3

While the PI3K/Akt pathway is classically targeted to suppress hyperactive survival signaling, 3AC operates on a nuanced regulatory node. By inhibiting SHIP1, 3AC prevents the hydrolysis of PI(3,4,5)P3 to PI(3,4)P2. In specific hematologic contexts—particularly Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM)—the depletion of the PI(3,4)P2 pool, rather than the accumulation of PIP3, triggers apoptotic cascades. This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for utilizing 3AC in hematologic oncology research.

Chemical Architecture & Pharmacophore

Molecule: 3

The stereochemistry at the C3 position is critical. The 3

-

Lipophilicity: High (requires cyclodextrin or ethanol carriers for in vivo delivery).

-

Protonation: At physiological pH, the amine group is protonated, facilitating interaction with the anionic pockets of the phosphatase domain and negatively charged phospholipid membranes.

Mechanistic Action: The SHIP1/PI3K Axis

In healthy hematopoiesis, SHIP1 acts as a "brake," dephosphorylating the 5'-phosphate of PI(3,4,5)P3 to generate PI(3,4)P2. Both phosphoinositides can recruit Akt, but they do so via different conformations and kinetics.

The "PI(3,4)P2 Addiction" Hypothesis

Research indicates that certain leukemic blasts and myeloma cells become reliant on PI(3,4)P2 for sustained survival signaling. 3AC-mediated inhibition of SHIP1 creates a blockade:

-

Blockade: SHIP1 is inhibited.

-

Accumulation: PI(3,4,5)P3 levels rise (potentially hyper-activating mTORC2 targets).

-

Depletion: PI(3,4)P2 levels crash.

-

Outcome: In PI(3,4)P2-dependent lines (e.g., C1498, specific MM lines), this depletion triggers mitochondrial depolarization and apoptosis.

Visualization: The SHIP1 Signaling Node

Figure 1: Mechanism of Action. 3AC inhibits SHIP1, preventing the conversion of PIP3 to PI(3,4)P2.[4] In hematologic malignancies reliant on PI(3,4)P2 for Akt stabilization, this leads to apoptotic death.

Experimental Protocols

To validate 3AC activity, researchers must demonstrate both enzymatic inhibition (cell-free) and functional apoptosis induction (cellular).

Protocol A: Malachite Green Phosphatase Assay (Cell-Free)

Purpose: To determine the IC50 of 3AC against recombinant SHIP1.

-

Reagent Prep: Prepare Malachite Green reagent (molybdate/malachite green oxalate).

-

Enzyme Mix: Dilute recombinant human SHIP1 (rSHIP1) in assay buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 0.02% Tween-20).

-

Inhibitor Incubation:

-

Add 3AC (dissolved in 100% EtOH or DMSO) at serial dilutions (0.1 µM – 100 µM).

-

Incubate with rSHIP1 for 15 minutes at RT.

-

-

Substrate Addition: Add PI(3,4,5)P3 substrate (final conc. 100 µM).

-

Reaction: Incubate for 20 minutes at 37°C.

-

Termination: Add Malachite Green solution to quench reaction and develop color.

-

Read: Measure Absorbance at 620 nm.

-

Control: Na3VO4 (Sodium Orthovanadate) as a pan-phosphatase inhibitor positive control.

-

Protocol B: Flow Cytometric Apoptosis Assay (HL-60/U937)

Purpose: To quantify cytotoxicity and mode of death.

-

Cell Culture: Maintain HL-60 (AML) cells at

cells/mL in RPMI-1640 + 10% FBS. -

Treatment:

-

Vehicle Control: 0.1% Ethanol.

-

Experimental: 3AC (2.5 µM, 5 µM, 10 µM).

-

Duration: 24 to 48 hours.[4]

-

-

Staining (Annexin V/PI):

-

Wash cells 2x with cold PBS.

-

Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in dark.

-

-

Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).

-

Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Visualization: Experimental Workflow

Figure 2: Validation Workflow. From chemical preparation to dual-stream validation (enzymatic vs. cellular).

Comparative Data Summary

The following data represents typical ranges observed in literature for 3AC against hematologic targets.

| Cell Line / Enzyme | Target Type | IC50 / EC50 (Approx) | Biological Effect |

| rSHIP1 | Recombinant Enzyme | 2.0 – 10.0 µM | Inhibition of phosphate hydrolysis |

| SHIP2 | Recombinant Enzyme | > 100 µM | Minimal inhibition (High Selectivity) |

| PTEN | Recombinant Enzyme | > 100 µM | No inhibition (High Selectivity) |

| HL-60 | AML Cell Line | 5.0 – 15.0 µM | Apoptosis (Mitochondrial depolarization) |

| C1498 | Murine Leukemia | ~ 5.0 µM | Apoptosis & G2/M Arrest |

| Multiple Myeloma | Primary Cells | 2.5 – 10.0 µM | Reduction in tonic Akt phosphorylation |

Key Insight: The selectivity ratio (SHIP1 vs. SHIP2/PTEN) is the defining feature of 3AC, making it a superior probe compared to pan-phosphatase inhibitors like Vanadate.

Future Outlook & Challenges

While 3AC is a potent tool, its transition to clinical drug development faces specific hurdles:

-

Solubility: The steroid backbone confers high lipophilicity. Future derivatives (e.g., amino-androstane analogs) aim to remove the C17 alkyl chain to improve water solubility without sacrificing the pharmacophore.

-

Delivery: In vivo studies currently rely on complex formulations (Klucel or Cyclodextrin). Nanoparticle encapsulation could enhance delivery to bone marrow niches.

-

Combination Therapy: There is strong rationale for combining SHIP1 inhibitors with standard chemotherapy (Cytarabine) or proteasome inhibitors (Bortezomib) to overcome drug resistance in myeloma.

References

-

Brooks, R., et al. (2010).[5] SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells.[4] The Journal of Immunology. Link

-

Pacherille, A. M., et al. (2025).[3] Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP). ChemMedChem. Link

-

Ong, C. J., et al. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells. Blood. Link

-

Fuhler, G. M., et al. (2012). Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) modulation in hematological malignancies. Leukemia.[4][6][7][8][9][10][11] Link

-

Kerr, W. G. (2011). Inhibitor and Activator: The Yin and Yang of SHIP1 in Immunity and Cancer. Annals of the New York Academy of Sciences. Link

Sources

- 1. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3 alpha-aminocholestane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Dynamic control of mitochondria-associated membranes by kinases and phosphatases in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]

- 10. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis in HL-60 human promyelocytic leukemia cells by adenosine A(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Modulation of Inositol Phosphatases: A Technical Guide to Selective SHIP1 vs. SHIP2 Inhibition

The Phosphoinositide Signaling Nexus

In the landscape of targeted therapeutics, the PI3K/AKT signaling pathway remains one of the most critical nexuses for cellular survival, metabolism, and immune regulation. While kinases have historically dominated drug discovery, the focus has increasingly shifted toward the lipid phosphatases that tightly regulate this pathway.

The Src Homology 2 (SH2) domain-containing inositol 5'-phosphatases—SHIP1 (INPP5D) and SHIP2 (INPPL1) —play a fundamental role in this network. Unlike PTEN, which removes the 3'-phosphate from PI(3,4,5)P3 to regenerate PI(4,5)P2, SHIP enzymes selectively hydrolyze the 5'-phosphate to generate PI(3,4)P2 1. Because both PI(3,4,5)P3 and PI(3,4)P2 can recruit the Pleckstrin Homology (PH) domain of AKT—albeit with different binding affinities and downstream phosphorylation profiles—the pharmacological modulation of SHIP enzymes provides an unconventional and highly precise method of tuning cellular responses 2.

Structural Divergence and Kinetic Nuances

Despite sharing 51% sequence identity, SHIP1 and SHIP2 exhibit profound differences in tissue distribution, protein-protein interactions, and binding kinetics, necessitating paralog-specific targeting strategies.

-

SHIP1 (INPP5D): Expression is predominantly restricted to the hematopoietic lineage and microglia. SHIP1 acts as a molecular brake on immune activation by binding to Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) and competing with ITAM-containing proteins like DAP12 and FcγRIIB 3.

-

SHIP2 (INPPL1): Ubiquitously expressed across tissue types. It acts as a potent negative regulator of insulin signaling and has been implicated in promoting invadopodia maturation in cancer cells 4.

Kinetic Divergence: While the SH2 domains of both paralogs recognize similar phosphotyrosine motifs (pY[S/Y][L/Y/M][L/M/I/V]), they exhibit dramatically different binding kinetics. Surface plasmon resonance (SPR) analyses reveal that SHIP1 possesses fast association and dissociation rates, whereas SHIP2 demonstrates slow-binding behavior driven by the cis-trans isomerization of peptidyl-prolyl bonds within its SH2 domain [[5]]().

Caption: PI3K/SHIP Signaling Nexus: Divergent physiological roles and targets of SHIP1 and SHIP2.

Pharmacological Profiling: Selective vs. Pan-Inhibition

The development of small-molecule inhibitors has unmasked the distinct therapeutic potential of targeting these paralogs. Selectivity is often driven by exploiting minor hydrophobic differences near the 4'-phosphate binding pocket or modifying the C17 alkyl sidechain of aminosteroid scaffolds 4.

Table 1: Quantitative Comparison of Lead SHIP Inhibitors

| Inhibitor | Primary Target | IC₅₀ / Potency | Chemical Class | Mechanism of Action | Primary Disease Application |

| 3AC | SHIP1 | ~10 µM | Aminosteroid | Binds SHIP1, reduces protein stability | Alzheimer's Disease, Cancer Immunotherapy [[4]]() |

| AS1949490 | SHIP2 | 0.62 µM (Human) | Small Molecule | Competitive active site inhibitor | Type 2 Diabetes 6 |

| K118 | Pan-SHIP1/2 | Low µM | Aminosteroid | Dual enzymatic inhibition | Microglial proliferation, CLL 2, 7 |

| K161 | Pan-SHIP1/2 | Low µM | Aminosteroid | Dual enzymatic inhibition | Microglial proliferation 7 |

Self-Validating Experimental Workflows

To rigorously assess SHIP inhibitor selectivity and efficacy, a multi-tiered orthogonal approach is required. The causality of the readout must be strictly isolated to 5'-phosphatase activity and subsequent lipid dynamics.

Caption: Step-by-step orthogonal validation workflow for SHIP1/2 inhibitor development.

Protocol 1: Cell-Free Phosphatase Activity (Malachite Green Assay)

Causality & Validation: This assay measures the release of free inorganic phosphate (Pi) from a synthetic, water-soluble substrate like Ins(1,3,4,5)P4. It provides a direct, stoichiometric readout of catalytic velocity without confounding cellular variables 6.

-

Preparation: Reconstitute recombinant human SHIP1 or SHIP2 in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Inhibitor Incubation: Pre-incubate the enzyme with the test compound (e.g., AS1949490) or vehicle (DMSO) for 15 minutes.

-

Reaction Initiation: Add 100 µM Ins(1,3,4,5)P4 substrate. Incubate at 37°C for 20 minutes.

-

Termination & Readout: Add Malachite Green reagent. The acidic environment halts the reaction and forms a phosphomolybdate complex. Read absorbance at 620 nm.

-

Self-Validation Check: Always include a no-enzyme blank (to account for spontaneous substrate hydrolysis) and a pan-phosphatase inhibitor control (e.g., sodium orthovanadate) to establish the baseline of complete inhibition.

Protocol 2: Cellular Target Engagement (pAKT Dynamics)

Causality & Validation: Because PI(3,4,5)P3 and PI(3,4)P2 drive different AKT phosphorylation states, measuring the ratio of pAKT(Ser473) to total AKT serves as a proxy for intracellular SHIP activity 2.

-

Cell Culture: Plate target cells (e.g., BV-2 microglia for SHIP1, L6 myotubes for SHIP2) and serum-starve for 4 hours.

-

Treatment: Treat cells with the selective inhibitor (e.g., 3AC or AS1949490) for 1 hour.

-

Stimulation: Stimulate the pathway using insulin (for L6) or a TREM2 ligand (for BV-2) for 15 minutes.

-

Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for pAKT(Ser473) and total AKT (tAKT).

-

Self-Validation Check: Normalizing pAKT to tAKT ensures that changes in signal are strictly due to phosphorylation dynamics (phosphatase inhibition) rather than variations in total protein loading or compound-induced cytotoxicity.

Therapeutic Implications & Translational Outlook

Alzheimer's Disease (AD) & Microglial Modulation: In AD, SHIP1 acts as a negative regulator of microglial activation by transducing inhibitory signals and competing with DAP12, an adaptor protein essential for TREM2 signaling. Pharmacological inhibition of SHIP1 with 3AC increases downstream signaling following TREM2 stimulation (evidenced by increased SYK phosphorylation and Ca²⁺ flux). This effectively removes the molecular brake on microglia, enhancing their capacity to phagocytose amyloid-beta (Aβ) plaques 3. Interestingly, pan-SHIP1/2 inhibitors (K118, K161) have demonstrated a unique capacity to significantly increase the lysosomal compartment size and drive the proliferation of primary microglia in vitro, an effect not robustly observed with paralog-selective inhibitors 7.

Oncology & Tumor Immunity: In oncology, the role of SHIP inhibitors is highly context-dependent. While selective SHIP1 inhibition with 3AC paradoxically enhances tumor immunity by expanding myeloid-derived suppressor cells (MDSCs) and modulating the immune microenvironment 8, certain malignancies like chronic lymphocytic leukemia (CLL) upregulate both SHIP1 and SHIP2 to evade apoptosis. In these contexts, pan-SHIP1/2 inhibitors are required to effectively collapse Akt/mTOR signaling and downregulate the anti-apoptotic protein Mcl1 [[2]]().

Metabolic Disorders: SHIP2 acts as a potent negative regulator of insulin signaling. High-throughput screening identified AS1949490 as a competitive inhibitor of SHIP2. By preventing the hydrolysis of PI(3,4,5)P3, AS1949490 sustains AKT phosphorylation, which subsequently upregulates GLUT1 expression, drives glucose consumption in myotubes, and suppresses gluconeogenesis in hepatocytes, offering a targeted approach for Type 2 Diabetes 6.

References

-

[6] Suwa et al. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2. British Journal of Pharmacology (2009). 6

-

[4] Pedicone et al. Targeting SHIP1 and SHIP2 in Cancer. MDPI (2021). 4

-

[2] Kerr et al. Small molecule targeting of SHIP1 and SHIP2. Biochemical Society Transactions (2020). 2

-

[1] Brooks et al. Discovery and Development of Small Molecule SHIP Phosphatase Modulators. NIH/PMC (2010). 1

-

[8] Srivastava et al. Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice. American Physiological Society Journal (2020). 8

-

[3] Ojo et al. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer's Disease Pathophysiology. NIH/PMC (2023). 3

-

[7] Saz-Leal et al. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science (2020). 7

-

[5] Li et al. The SH2 Domains of Inositol Polyphosphate 5-Phosphatases SHIP1 and SHIP2 Have Similar Ligand Specificity but Different Binding Kinetics. Biochemistry / ACS Publications (2009). 5

Sources

- 1. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. journals.physiology.org [journals.physiology.org]

Technical Guide: 3AC Aminosteroid Modulation of Immune Regulatory Cells

The following technical guide details the immunomodulatory effects of 3

Executive Summary

3

The primary utility of 3AC lies in its ability to expand and activate immune regulatory populations —specifically Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs) —in peripheral tissues. This capability makes it a potent candidate for dampening autoimmune pathologies (e.g., Rheumatoid Arthritis, GVHD) while exhibiting complex, context-dependent immunostimulatory effects in innate defense (e.g., granulopoiesis).

Key Mechanism: Selective SHIP1 blockade

Molecular Mechanism of Action

To understand the cellular effect, one must first master the signaling cascade. SHIP1 functions as a "brake" on the PI3K pathway.[3] 3AC removes this brake.

The SHIP1 Gatekeeper

-

Normal State: In response to stimulation (e.g., CSF-1, cytokines), PI3K generates PI(3,4,5)P3 at the plasma membrane, recruiting PH-domain proteins like Akt and Btk . SHIP1 hydrolyzes the 5'-phosphate from PI(3,4,5)P3 to produce PI(3,4)P2 , thereby terminating the signal and limiting cell survival/proliferation.[4]

-

3AC Effect: 3AC occupies the catalytic site of SHIP1. This prevents hydrolysis, maintaining high local concentrations of PI(3,4,5)P3.

-

Downstream Consequence: Sustained recruitment of Akt leads to hyper-activation of mTORC1 , promoting protein synthesis, glycolysis, and survival. In myeloid progenitors, this drives massive expansion (granulopoiesis) and regulatory differentiation.

Signaling Pathway Visualization

The following diagram illustrates the molecular intervention point of 3AC.

Caption: 3AC blocks SHIP1-mediated hydrolysis of PIP3, sustaining the PI3K/Akt/mTOR axis to drive regulatory cell expansion.

Impact on Immune Regulatory Cells

3AC treatment does not merely "suppress" immunity; it reconfigures the cellular composition of the immune system.

Myeloid-Derived Suppressor Cells (MDSCs)

The most profound effect of 3AC is on the myeloid compartment. SHIP1 normally restricts granulopoiesis; its inhibition releases this constraint.

-

Expansion: 3AC causes a dramatic increase in CD11b+ Gr-1+ cells (MDSCs) in the spleen and peripheral blood.

-

Phenotype: These cells exhibit a Granulocytic-MDSC (G-MDSC) phenotype.

-

Function: Unlike inflammatory neutrophils, 3AC-induced MDSCs possess potent T-cell suppressive capacity. They secrete Arg-1 (Arginase 1) and ROS , which actively inhibit T-cell proliferation and cytokine production.

-

Clinical Relevance: In models of Rheumatoid Arthritis (CIA) and GVHD , 3AC treatment significantly ameliorates disease severity by expanding this suppressive MDSC population.

Regulatory T Cells (Tregs)

The effect on Tregs is dual-faceted: extrinsic expansion versus intrinsic instability.

-

Peripheral Expansion (Extrinsic): Systemic 3AC treatment increases the frequency of Foxp3+ Tregs in peripheral lymphoid organs. This is likely secondary to the tolerogenic environment created by MDSCs and altered cytokine milieus (e.g., increased IL-10 or TGF-

availability from M2 macrophages). -

Intrinsic Signaling (Nuance): Direct hyper-activation of mTORC1 within Tregs (via SHIP1 loss) can actually destabilize the Treg lineage and promote conversion to effector phenotypes in some genetic models. However, with pharmacological 3AC, the net outcome in autoimmune models is typically enhanced tolerance , suggesting the myeloid-driven regulatory environment overrides intrinsic Treg instability.

Macrophage Polarization (M2 Skewing)

SHIP1 signaling is a critical determinant of macrophage identity.

-

M2 Bias: SHIP1 inhibition skews macrophages toward an M2 (Alternatively Activated) phenotype.

-

Markers: Increased expression of Arginase-1 , Ym1 , and CD206 .[5]

-

Mechanism: SHIP1 normally represses the PI3K-dependent signals required for M2 polarization. 3AC removes this repression, facilitating M2 differentiation even in the absence of strong Th2 cytokines.

Summary Data Table: Cellular Effects of 3AC

| Cell Type | Key Marker | Effect of 3AC | Functional Outcome |

| MDSC | CD11b+ Gr-1+ | Strong Expansion | Suppression of T-cell proliferation; amelioration of autoimmunity. |

| Treg | CD4+ Foxp3+ | Peripheral Increase | Enhanced immune tolerance; reduced GVHD/Arthritis severity. |

| Macrophage | F4/80+ CD206+ | M2 Polarization | Tissue repair; anti-inflammatory cytokine release; reduced M1 traits. |

| Neutrophil | Ly6G+ | Hyper-production | Enhanced innate defense (e.g., Leishmania clearance) despite regulatory phenotype. |

Experimental Protocols

The following methodologies are validated for assessing 3AC activity in immune cells.

Preparation of 3AC Stock

-

Solubility: 3AC is highly lipophilic.

-

Vehicle: Dissolve 3AC in 100% Ethanol or DMSO to create a master stock (e.g., 10-50 mM).

-

In Vivo Formulation: For murine injection, dilute the stock into an aqueous carrier such as 0.3% Klucel (hydroxypropyl cellulose) or cyclodextrin-based carriers immediately before use to prevent precipitation.

-

Dosing: Typical effective dose in mice is 10–30 mg/kg via intraperitoneal (i.p.) injection, daily.

Flow Cytometric Analysis of Regulatory Expansion

To validate the effect of 3AC on regulatory populations, use the following gating strategy.

Step-by-Step Workflow:

-

Treatment: Treat C57BL/6 mice with 3AC (20 mg/kg, i.p.) daily for 5–7 days.

-

Harvest: Collect spleen and lymph nodes; prepare single-cell suspensions.

-

Staining Panel:

-

Gating Strategy:

-

MDSCs: Gate on Live

CD11b+ -

Tregs: Gate on Live

CD4+

-

Functional Suppression Assay (In Vitro)

To prove the function of 3AC-induced cells (not just phenotype):

-

Isolate: Sort CD11b+Gr-1+ cells from 3AC-treated spleens (MACS or FACS).

-

Co-culture: Plate sorted MDSCs with CFSE-labeled responder T cells (CD4+ or CD8+) at ratios of 1:1, 1:2, and 1:4.

-

Stimulate: Add anti-CD3/CD28 beads to activate T cells.

-

Readout: Measure CFSE dilution (proliferation) by flow cytometry after 72 hours. 3AC-induced MDSCs should suppress T-cell division significantly more than vehicle controls.

References

-

SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells Source:[2] Journal of Immunology / NIH URL:[Link]

-

Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice Source: American Journal of Physiology-Cell Physiology URL:[Link]

-

SHIP1 inhibition via 3-alpha-amino-cholestane enhances protection against Leishmania infection Source: Cytokine (PubMed) URL:[Link]

-

SHIP-1 regulates the differentiation and function of Tregs via inhibiting mTORC1 activity Source: Cellular and Molecular Life Sciences URL:[Link]

-

T cell-specific deletion of the inositol phosphatase SHIP reveals its role in regulating Th1/Th2 and cytotoxic responses Source: PNAS URL:[Link]

Sources

- 1. Inhibition of lipid phosphatase SHIP1 expands myeloid-derived suppressor cells and attenuates rheumatoid arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-Ester Transfer Protein Alters M1 and M2 Macrophage Polarization and Worsens Experimental Elastase-Induced Pulmonary Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myeloid Specific Ablation of SHIP1 Boosts ex vivo Expansion and Regulatory Function of Myeloid-Derived Suppressor Cells in Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

role of 3alpha-aminocholestane in microglial activation

The Role of 3 -Aminocholestane (3AC) in Microglial Activation

Modulating PI3K/Akt Signaling for Phagocytic Competence and Inflammatory Regulation[1]

Executive Summary

3

For drug development professionals and neuroscientists, 3AC represents a critical tool compound. Its application in microglia results in a distinct dual-phenotype :

-

Enhanced Phagocytic Efficiency: Upregulation of lysosomal activity and clearance of amyloid-beta (A

) and cellular debris.[1] -

Hyper-Inflammatory Priming: Potentiation of the NLRP3 inflammasome and increased secretion of pro-inflammatory cytokines (IL-1

, TNF-

This guide delineates the molecular mechanism, functional consequences, and validated experimental protocols for utilizing 3AC in microglial research.

Part 1: Molecular Mechanism of Action[1]

The SHIP1 "Brake" Hypothesis

Under homeostatic conditions, SHIP1 restricts immune cell activation by hydrolyzing the 5-phosphate from Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) , converting it to Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) .[1]

-

PIP3 recruits Pleckstrin Homology (PH) domain-containing proteins (e.g., Akt/PKB , Btk , PLC

2 ) to the plasma membrane, driving activation.[1] -

SHIP1 depletes the PIP3 pool, terminating this signal.

3AC-Mediated Inhibition

3AC binds to the phosphatase domain of SHIP1, sterically hindering substrate access.

-

Result: Accumulation of membrane PIP3.

-

Downstream Effect: Sustained phosphorylation of Akt (p-Akt S473/T308) and enhanced calcium flux via PLC

2.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling between Homeostatic (SHIP1 Active) and 3AC-Treated (SHIP1 Inhibited) states.

Figure 1: Mechanism of 3AC action. Inhibition of SHIP1 prevents PIP3 hydrolysis, sustaining Akt signaling which drives both phagocytic competence and inflammatory priming.

Part 2: Functional Impact on Microglia[3][4][5][6]

The application of 3AC induces a complex phenotype that cannot be strictly categorized as M1 (pro-inflammatory) or M2 (anti-inflammatory).[1] Instead, it represents a state of High-Efficiency Activation .

1. Phagocytosis and Clearance (Therapeutic Potential)

SHIP1 acts as a negative regulator of phagocytosis.[1][3][4] By inhibiting SHIP1, 3AC enhances the engulfment of:

-

Amyloid-Beta (A

) Plaques: 3AC treatment in Inpp5d-deficient models or cell lines increases the uptake of A -

Apoptotic Neurons: Enhanced clearance of cellular debris via TREM2-dependent pathways (SHIP1 normally restricts TREM2 signaling).[1]

-

Mechanism: Increased PIP3 levels at the phagocytic cup facilitate actin polymerization and membrane extension.

2. Inflammatory Priming (Risk Factor)

While enhanced phagocytosis is desirable in Alzheimer's Disease (AD), 3AC also lowers the threshold for inflammatory activation.[1]

-

NLRP3 Inflammasome: 3AC exacerbates NLRP3 assembly and activation in response to priming signals (e.g., LPS) and triggers (e.g., ATP/A

).[1] -

Cytokine Release: Significant elevation of IL-1

, IL-6, and TNF-

Data Summary: 3AC vs. SHIP1 Agonists

The following table contrasts 3AC (Inhibitor) with AQX-1125 (Agonist) to clarify their opposing roles.

| Feature | 3 | AQX-1125 (Rosiptor) |

| Target Action | SHIP1 Inhibitor | SHIP1 Activator |

| PIP3 Levels | Increased ( | Decreased ( |

| Akt Phosphorylation | Sustained/High | Suppressed |

| Microglial Phenotype | Hyper-Activated | Resolving / Homeostatic |

| Phagocytosis | Enhanced (Aggressive clearance) | Modulated / Controlled |

| Cytokine Release | Increased (Pro-inflammatory risk) | Decreased (Anti-inflammatory) |

| Primary Utility | Investigating signaling thresholds; Boosting clearance mechanisms.[1] | Treating chronic inflammation (e.g., IC/BPS, Asthma).[1] |

Part 3: Experimental Protocols

Scientific Integrity Note: 3AC is highly hydrophobic.[1] Proper solubilization is critical for reproducible data.[1] It is often dissolved in ethanol or DMSO. Controls must include the vehicle at the same final concentration.

Protocol A: Assessing Microglial Phagocytosis In Vitro

Objective: To measure the effect of 3AC on the uptake of fluorescently labeled A

-

Preparation:

-

Seed BV2 microglia at

cells/well in a 24-well plate. -

Allow adherence for 12–24 hours in DMEM + 10% FBS.[1]

-

-

Drug Treatment (The Variable):

-

Stimulation:

-

Add HiLyte™ Fluor 488-labeled A

1-42 (1 -

Incubate for 2–4 hours at 37°C.

-

-

Analysis:

Protocol B: Measuring Inflammasome Activation (Western Blot)

Objective: To confirm 3AC-mediated enhancement of the NLRP3 pathway.[1]

-

Priming:

-

Treat microglia with LPS (100 ng/mL) for 3 hours.[1]

-

-

Inhibition:

-

Add 3AC (5

M) for the final 1 hour of LPS priming.

-

-

Activation:

-

Add ATP (5 mM) for 45 minutes to trigger the inflammasome.[1]

-

-

Lysis & Blotting:

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating 3AC effects on microglial function.

Part 4: Therapeutic Implications & References[1][9][10][11]

The modulation of SHIP1 by 3AC highlights a critical balance in neurodegenerative therapy. While SHIP1 agonists (like AQX-1125) are explored to dampen neuroinflammation, SHIP1 inhibitors (like 3AC) suggest that some level of pathway activation is necessary for the clearance of protein aggregates (A

Key Takeaway: 3AC is not currently a clinical candidate due to its pro-inflammatory risks and steroid-like structure, but it serves as the primary proof-of-concept molecule for validating SHIP1 as a "druggable" target for enhancing microglial clearance mechanisms.[1]

References

-

Pedicone, C. et al. (2020).[1] Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis.[1][4] Journal of Cell Science. Link

- Validates that SHIP1 inhibition enhances microglial phagocytosis and lysosomal activity.

-

Stenton, G. R. et al. (2013).[1] Characterization of AQX-1125, a small-molecule SHIP1 activator. British Journal of Pharmacology.[1] Link

-

Kerr, W. G. (2011).[1] Inhibitor of the SH2 domain-containing inositol 5-phosphatase (SHIP).[1][2] U.S. Patent Applications.

- Describes the chemical structure and synthesis of 3alpha-aminocholestane (3AC).

-

Gaber, T. et al. (2023).[1] SHIP1 Modulates the NLRP3 Inflammasome in Microglia. Alzheimer's Research & Therapy.[1][6][7]

-

IUPHAR/BPS Guide to Pharmacology. 3alpha-aminocholestane Ligand Page. Link[1]

- Authoritative source for chemical properties and target selectivity.

Sources

- 1. 3 alpha-aminocholestane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microglial function, INPP5D/SHIP1 signaling, and NLRP3 inflammasome activation: implications for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Modulating the Akt-mTOR Axis via 3α-Aminocholestane: Mechanistic Insights and Therapeutic Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Lipid signaling, Phosphatase Inhibition, Oncology, and Immunometabolism

Introduction: The Lipid Signaling Paradox

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular metabolism, survival, and proliferation. Historically, lipid phosphatases like SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) have been viewed strictly as negative regulators of this pathway, counteracting PI3K by hydrolyzing PtdIns(3,4,5)P3 (PIP3) into PtdIns(3,4)P2 (PIP2).

However, advanced lipidomics and targeted pharmacological interventions have revealed a more complex reality: the pleckstrin homology (PH) domain of Akt can be recruited and activated by both PIP3 and PIP2. Enter 3α-aminocholestane (3AC) , a synthetic aminosteroidal compound and potent, selective inhibitor of SHIP1[1]. By blocking the conversion of PIP3 to PIP2, 3AC acts as a precision tool to manipulate the Akt-mTOR axis. As a Senior Application Scientist, I have structured this guide to explore how 3AC exerts highly context-dependent, divergent effects on Akt-mTOR signaling—driving apoptosis in hematologic malignancies while hyperactivating immunometabolism in macrophages.

Mechanistic Divergence: Causality in 3AC Application

The functional outcome of 3AC-mediated SHIP1 inhibition depends entirely on the cell type's reliance on specific phosphoinositides for Akt activation.

Context A: The Oncological Paradox (Multiple Myeloma)

In certain hematologic malignancies like Multiple Myeloma (MM), cells exhibit a paradoxical reliance on PIP2 for sustained Akt activation. In these tumors, SHIP1 acts as a proto-oncogene by constantly supplying PIP2[2].

-

Mechanism: When 3AC inhibits SHIP1, the cellular pool of PIP2 is rapidly depleted. Without PIP2 to anchor Akt to the plasma membrane, the Akt-mTOR survival signal collapses.

-

Outcome: 3AC treatment arrests MM cells in the G0/G1 or G2/M phases of the cell cycle, leading to robust caspase activation and apoptosis[2].

Context B: The Immunological Booster (Trained Immunity)

In innate immune cells (e.g., macrophages), SHIP1 functions as a classic negative regulator. Here, Akt activation is primarily driven by PIP3 .

-

Mechanism: During the induction of "trained immunity" (innate immune memory) via stimuli like β-glucan, PI3K generates PIP3. By applying 3AC, SHIP1 is inhibited, preventing the degradation of PIP3[3].

-

Outcome: The abnormal accumulation of PIP3 hyperactivates the Akt-mTOR-HIF1α axis. This signaling cascade forces a metabolic shift toward aerobic glycolysis, inducing epigenetic reprogramming that results in a heightened release of TNF-α upon secondary infection (e.g., Leishmania or bacterial challenge)[4][5].

Fig 1. 3AC modulation of the PIP3/PIP2 lipid signaling and Akt-mTOR axis.

Quantitative Data Summary

Understanding the pharmacological profile of 3AC is critical for experimental design. The table below synthesizes the quantitative benchmarks for 3AC application across different models[1][2][5].

| Parameter | Value / Observation | Biological Context | Source |

| Chemical Formula | C27H49N | Molecular Identity | PubChem[6] |

| Biochemical IC50 | 2.5 μM | Cell-free SHIP1 SH2 domain assay | TargetMol[1] |

| Cellular IC50 | ~13.5 μM | Macrophage trained immunity model | Brooks et al.[5] |

| Cell Cycle Impact | G0/G1 or G2/M Arrest | Multiple Myeloma (MM) cell lines | PubMed[2] |

| Cytokine Output | Dose-dependent TNF-α ↑ | β-glucan trained BMDMs + LPS | ResearchGate[5] |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. They incorporate critical wash steps and specific readouts to confirm that the observed Akt-mTOR modulation is directly attributable to 3AC.

Protocol A: Assessing 3AC-Induced Akt-mTOR Suppression in Multiple Myeloma

Objective: Validate the depletion of PIP2-dependent Akt signaling and subsequent apoptosis.

-

Cell Culture & Seeding: Seed OPM2 or standard MM cell lines at

cells/mL in RPMI-1640 supplemented with 10% FBS. -

Compound Preparation: Reconstitute 3AC powder in DMSO to create a 10 mM stock[1]. Dilute in culture media to achieve working concentrations of 0, 2.5, 5, and 10 μM. Ensure final DMSO concentration does not exceed 0.1%.

-

Treatment Window: Incubate cells with 3AC for 48 hours at 37°C, 5% CO2.

-

Lysis & Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-Akt and p-mTOR).

-

Western Blotting:

-

Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Probe for p-Akt (Ser473) , Total Akt , p-mTOR (Ser2448) , and Cleaved Caspase-3 .

-

-

Validation Check: A successful assay will show a dose-dependent decrease in p-Akt/p-mTOR and an increase in Cleaved Caspase-3, confirming the oncological paradox mechanism[2].

Protocol B: 3AC-Enhanced Trained Immunity in Macrophages

Objective: Validate the hyperactivation of the Akt-mTOR-HIF1α axis leading to enhanced cytokine production.

-

Macrophage Isolation: Harvest Bone Marrow-Derived Macrophages (BMDMs) from BALB/c mice and culture in RPMI containing M-CSF for 7 days.

-

Training Phase (Day 0): Seed BMDMs at

cells/well in a 96-well plate. Treat with β-glucan (1 μg/mL) in the presence of 3AC (titrated from 1 μM to 15 μM)[5]. -

Wash & Rest Phase (Day 1 - Day 5): After 24 hours, wash the cells twice with warm PBS to remove β-glucan and 3AC. This step is mandatory to prove epigenetic memory rather than acute stimulation. Culture in standard media for 5 days.

-

Secondary Challenge (Day 6): Stimulate the resting cells with LPS (10 ng/mL) for 24 hours.

-

Readout (Day 7): Collect supernatants and quantify TNF-α via ELISA.

-

Validation Check: 3AC-treated wells should exhibit a statistically significant, dose-dependent increase in TNF-α compared to cells trained with β-glucan alone, confirming Akt-mTOR-driven metabolic rewiring[3][5].

Fig 2. In vitro workflow for 3AC-enhanced trained immunity in macrophages.

Conclusion

3α-aminocholestane (3AC) is far more than a simple inhibitor; it is a context-dependent modulator of the Akt-mTOR signaling network. By understanding the distinct roles of PIP3 and PIP2 in different cellular microenvironments, researchers can leverage 3AC either to induce apoptosis in hematologic cancers or to therapeutically boost innate immune responses against infectious diseases like Leishmania[4]. Strict adherence to the provided protocols will ensure robust, reproducible manipulation of this critical lipid signaling axis.

References

- TargetMol. "3α-Aminocholestane | Phosphatase - TargetMol: Product Introduction." TargetMol.

- National Institutes of Health (NIH). "3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem." PubChem.

- National Institutes of Health (NIH) / PubMed. "Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer." PubMed.

- National Institutes of Health (NIH) / PubMed. "SHIP1 inhibition via 3-alpha-amino-cholestane enhances protection against Leishmania infection." PubMed.

- ResearchGate. "Pharmacological Inhibition of SHIP-1 Enhances Trained Immunity." ResearchGate.

- University of Amsterdam (UvA). "Chapter 5: Regulating trained immunity with nanomedicine - Research Explorer." UvA.

Sources

- 1. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]

- 2. Therapeutic potential of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) and SHIP2 inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.uva.nl [pure.uva.nl]

- 4. SHIP1 inhibition via 3-alpha-amino-cholestane enhances protection against Leishmania infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

3alpha-aminocholestane synthesis from cholestane precursors

Application Note: Stereoselective Synthesis of 3 -Aminocholestane

Executive Summary

This guide details the stereoselective synthesis of 3

The workflow proceeds via three distinct stages:

-

Activation: Conversion of the 3

-hydroxyl to a sulfonate ester leaving group (Tosylate). -

Inversion: Nucleophilic displacement with azide (

) to install the 3 -

Reduction: Chemoselective reduction of the azide to the target amine.

Target Audience: Medicinal chemists and chemical biologists developing cationic steroid antimicrobials (CSAs) or membrane-active probes.[1][2]

Strategic Rationale: The Stereochemical Challenge

In the 5

-

3

(Equatorial): Thermodynamically favored.[1] -

3

(Axial): Sterically crowded (1,3-diaxial interactions with C1 and C5 protons).

Direct reductive amination of cholestan-3-one typically yields the 3

Mechanistic Pathway Visualization

Figure 1: Synthetic workflow leveraging Walden inversion to achieve axial selectivity.

Experimental Protocols

Phase 1: Activation (Synthesis of Cholestan-3 -yl Tosylate)

Objective: Convert the poor hydroxyl leaving group into a potent tosylate leaving group without altering stereochemistry.[1]

-

Reagents: 5

-Cholestan-3 -

Key Insight: Use freshly recrystallized TsCl. Impure TsCl contains p-toluenesulfonic acid, which can cause premature elimination to cholest-2-ene.

Procedure:

-

Dissolve 5

-cholestan-3 -

Cool to 0°C in an ice bath.

-

Add TsCl (15 mmol) portion-wise.

-

Allow the reaction to stir at 4°C (cold room or fridge) for 16–24 hours. Do not heat , as this promotes elimination.

-

Workup: Pour the mixture into ice-water (200 mL). The product will precipitate.

-

Filter the white solid and wash copiously with water to remove pyridine.

-

Purification: Recrystallize from Acetone/Methanol.

-

QC Point:

H NMR should show a retention of the axial proton signal at C3 (broad multiplet) and aromatic tosyl signals.

Phase 2: Stereochemical Inversion (Azidation)

Objective: Displace the tosylate with azide via S

-

Reagents: Cholestan-3

-yl Tosylate (1.0 eq), Sodium Azide (5.0 eq), DMF (anhydrous).[1] -

Conditions: 80–100°C, 4–6 hours.[1]

Procedure:

-

Safety Setup: Use a blast shield. Ensure no halogenated solvents are present in the hood.

-

Dissolve the Tosylate (from Phase 1) in anhydrous DMF (10 mL/g).

-

Add

(5 equivalents). The azide will not fully dissolve initially. -

Heat to 100°C. The reaction relies on the high energy of the transition state to overcome the steric hindrance of the axial attack.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The non-polar azide moves significantly faster than the tosylate.

-

Workup: Cool to room temperature. Pour into water. Extract with Diethyl Ether (Et

O) or Ethyl Acetate. -

Wash organic layer with brine, dry over

, and concentrate. -

Result: Crude 3

-azido-5

Phase 3: Staudinger Reduction to Amine

Objective: Reduce the azide to the primary amine without affecting the stereochemistry.

Choice of Method: Lithium Aluminum Hydride (LAH) is effective but messy.[1] The Staudinger reduction (

-

Reagents: 3

-Azide (1.0 eq), Triphenylphosphine (

Procedure:

-

Dissolve 3

-azide in THF. -

Add

(2 eq). Gas evolution ( -

Stir at Room Temperature for 2 hours.

-

Add water (1 mL per mmol substrate) to hydrolyze the iminophosphorane intermediate.[1]

-

Heat to reflux for 2 hours to ensure completion.

-

Workup: Concentrate THF. Acidify residue with 1M HCl (to protonate the amine). Wash the aqueous acidic layer with Ether (removes

and -

Basify the aqueous layer with 1M NaOH (pH > 12). Extract the free amine into Ether/DCM.

-

Isolation: Dry and concentrate to yield 3

-aminocholestane.

Quality Control & Validation (Self-Validating System)

The success of this synthesis hinges on proving the stereochemical inversion. NMR spectroscopy provides a definitive "Self-Validating" check based on the Karplus relationship.

The Rule (Width at Half-Height)

The C3 proton signal is the diagnostic marker.[1]

| Isomer | C3 Substituent Orientation | C3 Proton Orientation | Coupling Constants ( | Signal Appearance ( |

| 3 | Equatorial | Axial | Broad Triplet/Multiplet ( | |

| 3 | Axial (Target) | Equatorial | Narrow Multiplet ( |

Validation Step: Acquire a

-

Pass: Signal is a narrow multiplet (resembling a singlet or broad singlet).[1]

-

Fail: Signal is a wide triplet (indicating you made the thermodynamic 3

product or failed to invert).

Troubleshooting & Decision Tree

Figure 2: QC Decision Tree for product analysis.

References

-

Savage, P. B., et al. (2002). "Antibacterial properties of cationic steroid antibiotics." FEMS Microbiology Letters, 217(1), 1-7. Link

- Context: Establishes the biological relevance of 3 -amino steroids as membrane-active agents.

-

Smith, L. L. (1984).[1] "Cholesterol autoxidation." Plenum Press.

- Context: Definitive source on cholestane numbering and stereochemical conventions.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

-

Context: Foundational reference for the alternative inversion strategy (Mitsunobu) if the Tosylate route fails.[1]

-

-

Gough, R., et al. (2003). "3-Azido- and 3-amino-5alpha-cholestanes."[2] Journal of Chemical Research.

- Context: Specific spectral data (NMR/IR) for identifying 3 vs 3 azides and amines in the cholestane series.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical Synthesis of 3β-Amino-5-Cholestene and Related 3β-Halides Involving i-Steroid and Retro-i-Steroid Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

Application Note: Optimization and Formulation of 3α-Aminocholestane (3AC) Stock Solutions

Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Development Teams Focus: Overcoming steroidal hydrophobicity in DMSO and downstream aqueous formulations.

Mechanistic Context: The Role of 3AC in Lipid Signaling

3α-Aminocholestane (3AC) is a highly selective, cell-permeable inhibitor of the SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1)[1]. By inhibiting SHIP1 (IC50 ~2.5 µM), 3AC prevents the hydrolysis of the active signaling lipid PI(3,4,5)P3 into PI(3,4)P2[2]. This targeted enzymatic blockade modulates the PI3K/AKT signaling axis, which has profound implications for immune regulation, boosting myeloid immunoregulatory (MIR) cell populations, and suppressing multiple myeloma (MM) cell growth in vivo[1][3].

Diagram 1: 3AC mechanism of action inhibiting SHIP1 to sustain PI(3,4,5)P3 downstream signaling.

The Solvation Paradox: Free Base vs. Hydrochloride Salt

A critical failure point in preclinical workflows involving 3AC is its preparation in Dimethyl Sulfoxide (DMSO). Researchers frequently report that 3AC is "insoluble" in DMSO (<1 mg/mL)[1][3]. This is due to a fundamental thermodynamic barrier: the 3AC free base consists of a highly lipophilic, rigid C27 cholestane backbone[4]. The free amine lacks sufficient hydrogen-bonding capacity to overcome the strong dipole-dipole network of pure DMSO, resulting in a high energetic penalty for cavity formation in the solvent.

The Causality of the Solution: To successfully utilize DMSO as a primary vehicle, the compound must be synthesized or purchased as a Hydrochloride (HCl) salt [2]. Protonation of the 3α-amino group introduces a formal positive charge, enabling robust ion-dipole interactions with the highly polarized sulfoxide oxygen of DMSO. This dramatically lowers the free energy of solvation, allowing stock concentrations up to 20 mg/mL[2][5]. If only the free base is available, Ethanol must be used as the primary solvent (up to 50 mg/mL with sonication)[1].

Quantitative Physicochemical Data

| Parameter | 3AC (Free Base) | 3AC (HCl Salt) |

| Chemical Formula | C₂₇H₄₉N[3] | C₂₇H₄₉N · HCl[2] |

| Molecular Weight | 387.7 g/mol [4] | ~424.2 g/mol |

| Primary Target | SHIP1 (IC50 ~2.5 µM)[1][5] | SHIP1 (IC50 ~2.5 µM)[1][5] |

| Solubility in DMSO | < 1 mg/mL (Insoluble)[1][3] | Up to 20 mg/mL (~47 mM)[2][5] |

| Solubility in Ethanol | 50 mg/mL (Requires Sonication)[1] | Soluble |

| Storage Temperature | -20°C (Powder), -80°C (Solvent)[1][5] | -20°C (Powder), -80°C (Solvent)[1][5] |

Formulation Decision Tree & Workflows

Diagram 2: Decision matrix for 3AC solubilization based on salt form and downstream application.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: if a solution turns turbid at any point, the thermodynamic limits of the solvent system have been breached, indicating either moisture contamination or improper order of addition.

Protocol A: Preparation of a 10 mM Master Stock in DMSO (HCl Salt Only)

Note: Do not attempt this protocol with the 3AC free base.

-

Thermal Equilibration (Quality Control): Remove the 3AC (HCl salt) vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because water acts as a potent anti-solvent for steroids, even trace moisture will permanently crash the compound out of the DMSO solution.

-

-

Solvent Addition: Add anhydrous, argon-purged DMSO (≥99.9% purity) to achieve a 10 mM concentration (e.g., 4.24 mg of 3AC-HCl in 1.0 mL DMSO).

-

Kinetic Disruption: Vortex vigorously for 60 seconds. Transfer the vial to a water bath sonicator set to 37°C and sonicate for 5–10 minutes[1].

-

Causality: The rigid crystalline lattice of the cholestane backbone requires both thermal energy and the cavitation forces of sonication to fully dissociate into the solvent matrix.

-

-

Visual Validation: Hold the vial against a light source. The solution must be 100% optically clear. Any opalescence indicates micro-precipitation.

-

Storage: Aliquot into single-use amber vials and store at -80°C[1]. 3AC in DMSO is stable for up to 6 months under these conditions[3].

Protocol B: Preparation of an In Vivo Working Solution (Micellar Co-Solvent System)

Direct dilution of the DMSO stock into aqueous buffers (like PBS or Saline) will cause immediate precipitation of 3AC. To administer 3AC in vivo (e.g., intraperitoneal injection in NSG mice)[1], a micellar co-solvent cascade must be used[5].

Formulation Ratio: 10% DMSO Stock + 40% PEG300 + 5% Tween 80 + 45% Saline[5].

-

Primary Solvation: Pipette 100 µL of the 10 mM 3AC DMSO stock into a sterile microcentrifuge tube.

-

Dielectric Bridging: Add 400 µL of PEG300. Vortex thoroughly for 30 seconds until completely clear.

-

Causality: PEG300 acts as an intermediate dielectric bridge, preventing the hydrophobic shock that occurs when transitioning from pure DMSO to water.

-

-

Micellar Encapsulation: Add 50 µL of Tween 80. Vortex vigorously.

-

Causality: Tween 80 is a non-ionic surfactant. It coats the 3AC molecules, forming protective micelles that keep the steroid core shielded from the aqueous phase.

-

-

Aqueous Transition: Dropwise, add 450 µL of 0.9% Saline while continuously vortexing the tube[1].

-

Self-Validation: If the saline is added too quickly, localized pockets of high water concentration will collapse the micelles, causing irreversible precipitation. A successful preparation yields a completely clear, slightly viscous solution ready for immediate injection.

-

References

- MedChemExpress. "3α-Aminocholestane | Phosphatase Inhibitor". MedChemExpress.

- TargetMol. "3α-Aminocholestane | Phosphatase". TargetMol.

- Peddibhotla, S., et al. "Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models". PMC - NIH.

- PubChem. "3 alpha-aminocholestane". National Institutes of Health.

- PubChem. "3Alpha-aminocholestane | C27H49N | CID 10872780". National Institutes of Health.

- Merck Millipore. "SHIP1 Inhibitor, 3AC - Calbiochem | 565835". Merck.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 3Alpha-aminocholestane | C27H49N | CID 10872780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3α-Aminocholestane | Phosphatase | TargetMol [targetmol.com]

Application Note: In Vitro SHIP1 Phosphatase Assay Protocol Using the Selective Inhibitor 3AC

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: High-throughput screening (HTS), hit-to-lead optimization, and mechanistic profiling of inositol 5-phosphatase modulators.

Introduction & Mechanistic Grounding

The SH2-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) is a critical lipid phosphatase predominantly expressed in hematopoietic cells. It functions as an endogenous negative regulator of the PI3K/AKT signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate[PI(3,4,5)P3] to generate PI(3,4)P2[1]. Because SHIP1 limits immune regulatory cell expansion and promotes the survival of certain hematopoietic cancer cells, targeted inhibition of SHIP1 has emerged as a promising therapeutic strategy for enhancing allogeneic transplantation and treating hematologic malignancies[2].

3α-Aminocholestane (3AC) is a cell-permeable, steroidal small molecule that selectively inhibits SHIP1 over its paralog SHIP2 and the tumor suppressor PTEN[2][3]. Developing a robust in vitro assay to evaluate 3AC and its derivatives requires a precise understanding of enzyme kinetics, lipid substrate handling, and appropriate detection chemistries.

Fig 1: SHIP1-mediated PI(3,4,5)P3 dephosphorylation pathway and targeted inhibition by 3AC.

Assay Principle: The Malachite Green System

Evaluating lipid phosphatases in vitro is historically challenging due to the highly hydrophobic nature of physiological phospholipid substrates, which form micelles and introduce complex interfacial kinetics.

The Causality of Assay Design: To create a self-validating and highly reproducible system, this protocol utilizes PI(3,4,5)P3-diC8 , a synthetic, short-chain (8-carbon) water-soluble lipid analog[4]. This eliminates the need for lipid vesicles. As SHIP1 hydrolyzes the 5-phosphate from PI(3,4,5)P3-diC8, free inorganic phosphate (Pi) is released.

Detection is achieved using a Malachite Green/Molybdate reagent . The highly acidic nature of this reagent serves a dual purpose: it instantaneously denatures the SHIP1 enzyme (quenching the reaction) and reacts with the liberated Pi to form a stable, green phosphomolybdate complex that absorbs strongly at 620 nm[4][5].

Quantitative Data & Kinetic Parameters

To ensure the assay is properly tuned for competitive or mixed inhibition profiling, the substrate concentration should be maintained near the Michaelis constant (

| Parameter | Value | Clinical / Experimental Significance |

| Enzyme | Recombinant Human SHIP1 (Catalytic Domain) | 50 nM final concentration provides a linear initial rate. |

| Substrate | PI(3,4,5)P3-diC8 | Water-soluble analog; prevents micelle-induced artifacts. |

| 36.9 ± 0.3 μM | Optimal assay substrate concentration is ~45 μM. | |

| 3.1 ± 0.1 s⁻¹ | Indicates rapid substrate turnover requiring precise timing. | |

| 3AC IC₅₀ | 10.0 – 22.4 μM | Validated reference baseline for screening novel analogs. |

| Assay Z'-Factor | 0.84 | >0.5 indicates a highly robust assay suitable for HTS. |

Reagents and Buffer Preparation

Expert Insight: A common pitfall in SHIP1 assay development is compound precipitation. 3AC is completely insoluble in DMSO [6]. Attempting to dissolve 3AC in DMSO will result in false negatives. It must be dissolved in 100% Ethanol[2][6].

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2.0 mM MgCl₂. (Causality: Mg²⁺ is an absolute requirement for the catalytic mechanism of inositol 5-phosphatases[5].)

-

Enzyme Stock: Recombinant SHIP1 catalytic domain, diluted in Assay Buffer to 100 nM (will be 50 nM final in reaction).

-

Substrate Stock: 1 mM PI(3,4,5)P3-diC8 reconstituted in ddH₂O.

-

Inhibitor (3AC) Stock: 10 mM in 100% Ethanol[2].

-

Detection Reagent: Malachite Green Assay Kit (e.g., Echelon Biosciences K-1500)[4].

Step-by-Step Experimental Protocol

Fig 2: Sequential workflow for the in vitro Malachite Green SHIP1 phosphatase assay.

Phase 1: Preparation and Pre-Incubation

-

Prepare 3AC Dilutions: Generate a 10-point serial dilution of 3AC in 100% ethanol. Dilute these intermediate stocks 1:20 into Assay Buffer to yield 5X working solutions (ensuring final ethanol concentration in the assay remains ≤1% to prevent enzyme denaturation).

-

Plate Setup: To a clear, flat-bottom 96-well or 384-well microplate, add 10 µL of the 5X 3AC working solution (or 1% ethanol vehicle for positive controls) to the respective wells.

-

Enzyme Addition: Add 20 µL of the 100 nM SHIP1 enzyme solution to the wells.

-

Pre-Incubation: Incubate the plate at 25°C for 15 minutes. (Causality: This step allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of the competing substrate.)

Phase 2: Reaction Initiation

-

Substrate Addition: Initiate the reaction by adding 20 µL of 112.5 µM PI(3,4,5)P3-diC8 solution (diluted in Assay Buffer) to all wells.

-

Final Reaction Volume: 50 µL.

-

Final Concentrations: 50 nM SHIP1, 45 µM PI(3,4,5)P3-diC8, varying [3AC].

-

-

Incubation: Allow the reaction to proceed for exactly 5 minutes at 25°C[5]. (Causality: The 5-minute window ensures the reaction remains in the linear initial velocity phase, preventing substrate depletion from skewing the IC₅₀ calculation.)

Phase 3: Termination and Detection

-

Quenching: Rapidly add 100 µL of Malachite Green working reagent to all wells[5]. Do not shake vigorously; mix by gently tapping the plate[7].

-

Color Development: Incubate at room temperature for 15 to 30 minutes to allow the green phosphomolybdate complex to fully mature[7].

-

Readout: Measure the absorbance at 620 nm using a microplate reader[4].

Self-Validating System Controls

To ensure the scientific integrity of the assay, every plate must include the following internal controls:

-

Enzyme Activity Control (100% Activity): Enzyme + Substrate + 1% Ethanol vehicle. Establishes the maximum uninhibited signal (

). -